molecular formula C10H16O2 B14174537 Methyl 3-cyclopentylbut-2-enoate CAS No. 919104-83-9

Methyl 3-cyclopentylbut-2-enoate

Cat. No.: B14174537
CAS No.: 919104-83-9
M. Wt: 168.23 g/mol
InChI Key: NROGDTCWDLGHJE-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentylbut-2-enoate is an α,β-unsaturated ester characterized by a cyclopentyl substituent at the β-position of the enoate backbone. Such compounds are frequently utilized in organic synthesis, particularly in cyclization reactions and as intermediates for heterocyclic frameworks .

Properties

CAS No.

919104-83-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 3-cyclopentylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-8(7-10(11)12-2)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3

InChI Key

NROGDTCWDLGHJE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopentylbut-2-enoate typically involves the esterification of 3-cyclopentylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopentylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3-cyclopentylbut-2-enoic acid.

    Reduction: Methyl 3-cyclopentylbutanoate.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

Methyl 3-cyclopentylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of Methyl 3-cyclopentylbut-2-enoate and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps/Applications Reference
This compound Cyclopentyl at β-position C₁₀H₁₆O₂ 168.23 Likely synthesized via cyclopentylation of α,β-unsaturated esters (analogous to methods in )
Methyl 3-chlorobut-2-enoate Chlorine at β-position C₅H₇ClO₂ 134.56 Prepared via chlorination of enoates; used in Diels-Alder reactions
Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate Cyclohexylidene at γ-position C₁₃H₂₀O₂ 208.30 Synthesized via cyclohexylidene addition under reflux conditions
Methyl 3-methyl-2-phenylsulfanylbut-2-enoate Phenylsulfanyl at α-position C₁₂H₁₄O₂S 222.30 Formed through thiol-ene coupling; applications in sulfur-containing heterocycles
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Trifluoroethylamino at α-position C₉H₁₆F₃NO₂ 245.23 Synthesized via nucleophilic substitution; potential pharmaceutical intermediate

Physicochemical and Reactivity Trends

  • Steric Effects : Bulkier substituents (e.g., cyclopentyl, cyclohexylidene) reduce electrophilicity at the β-carbon, slowing nucleophilic attacks compared to smaller groups like chlorine .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance the electrophilicity of the α,β-unsaturated system, facilitating conjugate additions .
  • Thermal Stability : Cycloalkyl-substituted esters exhibit higher thermal stability due to rigid cyclic structures, as evidenced by their use in high-temperature syntheses .

Limitations and Data Gaps

  • Physical Properties: Data on melting/boiling points, solubility, and spectral profiles (e.g., IR, NMR) for this compound are absent in the provided evidence.
  • Toxicity and Safety: While MSDS data exist for analogs like Methyl 3-aminocyclopentanecarboxylate, safety profiles for cyclopentyl-substituted enoates remain uncharacterized .

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